![molecular formula C27H26ClN3O B1228338 8-chloro-3-methyl-11-[1-(4-pyridylacetyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B1228338.png)
8-chloro-3-methyl-11-[1-(4-pyridylacetyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-3-methyl-11-[1-(4-pyridylacetyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is a benzocycloheptapyridine that consists of 8-chloro-3-methyl-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine bearing a 1-(pyridin-4-ylacetyl)piperidin-4-ylidene group at position 11. It is an organochlorine compound, a benzocycloheptapyridine, a N-acylpiperidine and a member of pyridines.
Scientific Research Applications
Crystallography and Molecular Structure
- The compound, also known as rupatadine, has been studied for its crystallography and molecular structure. Research by Kaur et al. (2013) elucidated its molecular structure, including the dihedral angles and intramolecular interactions, which are crucial for understanding its chemical behavior and potential applications (Kaur et al., 2013).
Synthesis and Chemical Properties
- The synthesis and diuretic activities of amide derivatives of desloratadine, which include modifications of the compound, were explored by Xiao-shua (2014). This research highlights the compound's versatility in chemical synthesis and potential medicinal applications (Xie Xiao-shua, 2014).
- Gatne et al. (2010) designed novel derivatives by incorporating zinc-binding groups to enhance activity, indicating the compound's role in the development of antitumor agents and farnesyl protein transferase inhibitors (Gatne et al., 2010).
Industrial and Pharmaceutical Applications
- A study by Mezei et al. (2008) described the preparation of an addition compound of desloratadine with CO2. This form is useful in the manufacturing process of desloratadine Form I polymorph, showcasing its industrial applicability (Mezei et al., 2008).
Novel Compounds and Drug Discovery
- Research has also been conducted on the synthesis and bioactivity of related compounds. Behbehani et al. (2020) developed novel synthetic methods for derivatives with potential as anticancer agents, demonstrating the compound's significance in drug discovery (Behbehani et al., 2020).
- Sajja et al. (2017) synthesized benzo[6,7]cyclohepta[1,2-b]pyridine-1,2,3-triazole hybrids exhibiting potent in vitro anti-tuberculosis activity, further underlining the compound's potential in medicinal chemistry (Sajja et al., 2017).
properties
Product Name |
8-chloro-3-methyl-11-[1-(4-pyridylacetyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
|---|---|
Molecular Formula |
C27H26ClN3O |
Molecular Weight |
444 g/mol |
IUPAC Name |
1-[4-(13-chloro-6-methyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C27H26ClN3O/c1-18-14-22-3-2-21-16-23(28)4-5-24(21)26(27(22)30-17-18)20-8-12-31(13-9-20)25(32)15-19-6-10-29-11-7-19/h4-7,10-11,14,16-17H,2-3,8-9,12-13,15H2,1H3 |
InChI Key |
KJDFLBHKZQUEFX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C3CCN(CC3)C(=O)CC4=CC=NC=C4)C5=C(CC2)C=C(C=C5)Cl)N=C1 |
Canonical SMILES |
CC1=CC2=C(C(=C3CCN(CC3)C(=O)CC4=CC=NC=C4)C5=C(CC2)C=C(C=C5)Cl)N=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



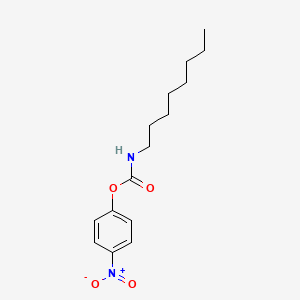


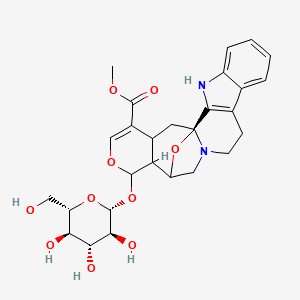
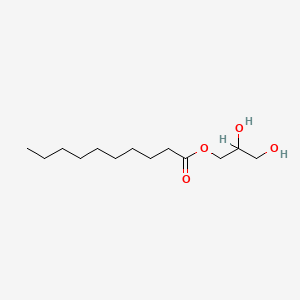
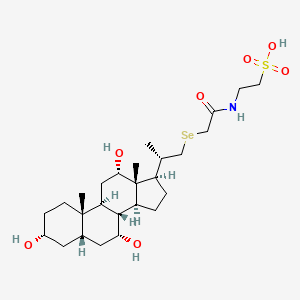




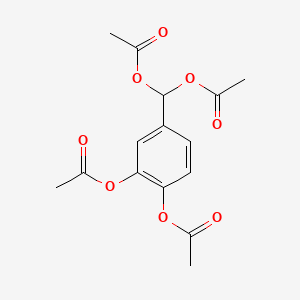

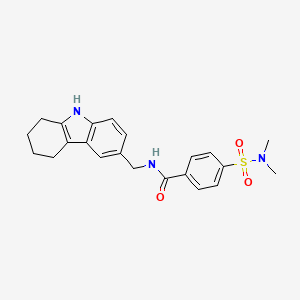
![3-(4-fluorophenyl)-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B1228278.png)